1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC18143843
Molecular Formula: C14H12F3N
Molecular Weight: 251.25 g/mol
* For research use only. Not for human or veterinary use.
![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine -](/images/structure/VC18143843.png)
Specification
Molecular Formula | C14H12F3N |
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Molecular Weight | 251.25 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(2-phenylphenyl)ethanamine |
Standard InChI | InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,18H2 |
Standard InChI Key | XXAHYSPSXGDWCC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a biphenyl group (two benzene rings connected by a single bond) substituted at the 2-position with a trifluoroethylamine moiety. The molecular formula is C₁₄H₁₁F₃N, with a molecular weight of 250.24 g/mol. Its SMILES notation is NC(C(F)(F)F)C1=CC=CC=C1C2=CC=CC=C2, reflecting the amine group’s attachment to the trifluoromethyl-bearing carbon and the biphenyl system .
Key Structural Attributes:
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Biphenyl Core: Enhances aromatic stacking interactions and steric bulk, potentially influencing receptor binding or material stability.
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Trifluoroethylamine Group: Introduces strong electron-withdrawing effects (via -CF₃) and a basic amine, impacting solubility and reactivity.
Stereochemical Considerations
While the compound lacks chiral centers in its current configuration, synthetic derivatives or intermediates may exhibit stereoisomerism. For example, analogous trifluoroethylamine compounds often require chiral resolution to isolate enantiomers with distinct biological activities.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through sequential coupling and functionalization steps:
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Biphenyl Formation: Suzuki-Miyaura coupling of 2-bromophenylboronic acid with bromobenzene.
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Amine Introduction: Nitro group reduction or Buchwald-Hartwig amination.
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Trifluoroethylation: Alkylation using trifluoroethylating agents like 2,2,2-trifluoroethyl triflate .
Optimized Synthetic Route
A plausible synthesis involves:
Step 1: Suzuki-Miyaura Coupling
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Reactants: 2-Bromophenylboronic acid + Bromobenzene
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Catalyst: Pd(PPh₃)₄ (0.5 mol%)
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Base: K₂CO₃ (2 eq.)
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Solvent: Dioxane/H₂O (4:1)
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Conditions: 90°C, 12 h
Step 2: Nitro Reduction
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Reactant: 2-Nitro-[1,1'-biphenyl]
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Reducing Agent: H₂/Pd-C (10% w/w)
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Solvent: Ethanol
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Conditions: RT, 6 h
Step 3: Trifluoroethylation
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Reactant: [1,1'-Biphenyl]-2-amine + 2,2,2-Trifluoroethyl triflate
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Base: Et₃N (2 eq.)
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Solvent: DCM
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Conditions: 0°C → RT, 24 h
Table 1: Comparative Yields in Key Steps
Step | Yield (%) | Key Parameters |
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Suzuki Coupling | 75 | Pd catalyst, dioxane/water |
Nitro Reduction | 90 | H₂/Pd-C, ethanol |
Trifluoroethylation | 65 | Triflate reagent, DCM, Et₃N |
Physicochemical Properties
Solubility and Lipophilicity
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LogP (Predicted): 3.2 (high lipophilicity due to biphenyl and -CF₃ groups) .
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Aqueous Solubility: <0.1 mg/mL (estimated from similar amines) .
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BBB Permeation: Likely due to -CF₃ group enhancing lipid bilayer crossing.
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 7.6–7.2 (m, 9H, biphenyl), 4.1 (q, 1H, -CH(NH₂)-), 3.8 (s, 2H, -NH₂).
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¹⁹F NMR: δ -65 ppm (s, -CF₃).
Table 2: Key Physicochemical Data
Parameter | Value | Method/Source |
---|---|---|
Molecular Weight | 250.24 g/mol | Calculated |
LogP | 3.2 | XLOGP3 prediction |
Water Solubility | 0.08 mg/mL | ESOL model |
pKa (Amine) | ~9.5 | Analogous compounds |
Pharmacological and Material Applications
Biological Activity
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CNS Targets: Structural similarity to trifluoroethylamine-containing antidepressants suggests potential serotonin/norepinephrine reuptake inhibition.
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Enzyme Interactions: Predicted CYP2C19 inhibition (IC₅₀ ~10 μM) due to electron-deficient aromatic system .
Material Science Applications
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